AC-Dab(boc)-OH

Description

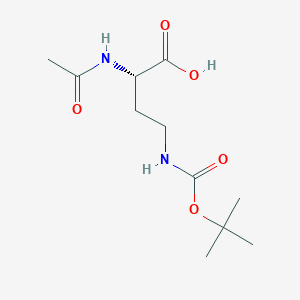

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O5/c1-7(14)13-8(9(15)16)5-6-12-10(17)18-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,17)(H,13,14)(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOMLJGTABQBQW-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCNC(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427140 | |

| Record name | Nalpha-Ac-Ngamma-Boc-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201351-32-8 | |

| Record name | Nalpha-Ac-Ngamma-Boc-L-2,4-diaminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies and Methodologies Employing Ac Dab Boc Oh

Orthogonal Protecting Group Strategies in Peptide Synthesis with Dab Derivatives

Peptide synthesis, especially solid-phase peptide synthesis (SPPS), necessitates the use of protecting groups to manage the reactivity of amino and carboxyl termini, as well as reactive side chains. Orthogonal protection refers to the use of protecting groups that can be removed under distinct chemical conditions without affecting each other peptide.combiosynth.compeptide.comiris-biotech.de. This orthogonality is paramount for amino acids with multiple functional groups, such as the two amine groups in diaminobutyric acid (Dab) ug.edu.pl. By employing orthogonal protecting groups on the alpha-amino and epsilon-amino positions of Dab, chemists can selectively deprotect and react either amine, facilitating the creation of branched peptides, cyclic peptides, or peptides with specific side-chain modifications sigmaaldrich.comresearchgate.net. Derivatives like Fmoc-Dab(ivDde)-OH and Fmoc-Dab(Mtt)-OH are examples of orthogonally protected Dab building blocks utilized in advanced peptide synthesis strategies sigmaaldrich.comresearchgate.net. The compatibility of these derivatives with established synthesis schemes is a key consideration.

Role of the Boc Protecting Group in Selective Derivatization

The tert-butyloxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines in organic synthesis wikipedia.org. When applied to the epsilon-amino group of diaminobutyric acid, it forms a Boc-protected Dab derivative, such as Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH) chemimpex.comcymitquimica.com. This selective protection of the side-chain amine is critical for controlled peptide synthesis. It prevents the epsilon-amino group from participating in peptide bond formation or other undesired acylation reactions that could lead to the formation of branched peptides ug.edu.pl.

The Boc group's stability under the basic conditions typically used for the removal of the alpha-amino protecting group (e.g., Fmoc) is a cornerstone of its utility in Fmoc-based SPPS sigmaaldrich.combachem.comiris-biotech.de. This allows for sequential coupling of amino acids to the growing peptide chain via the alpha-amino group, while the epsilon-amino group of Dab remains protected. Subsequently, the Boc group can be removed under acidic conditions, typically during the final cleavage of the peptide from the resin, enabling further derivatization or modification of the side chain wikipedia.org.

Compatibility with Other Established Protecting Schemes (e.g., Fmoc/tBu, Boc/Bzl)

The integration of Boc-protected Dab derivatives into established peptide synthesis strategies is well-documented, particularly within the context of Fmoc/tBu and Boc/Bzl methodologies.

Fmoc/tBu Strategy

The fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the predominant method in modern solid-phase peptide synthesis due to the orthogonal nature of its protecting groups iris-biotech.deiris-biotech.de. In this scheme, the alpha-amino group is protected by the base-labile Fmoc group, which is efficiently removed by treatment with piperidine (B6355638) biosynth.comiris-biotech.debachem.comiris-biotech.deresearchgate.net. Side chains of amino acids are typically protected by acid-labile groups, commonly tert-butyl (tBu) ethers or esters biosynth.comiris-biotech.debachem.comiris-biotech.de.

Dab derivatives featuring Boc protection on the epsilon-amino group, such as Fmoc-Dab(Boc)-OH, are highly compatible with the Fmoc/tBu strategy cymitquimica.com. The Boc group on the Dab side chain remains stable during the repetitive Fmoc deprotection steps, which utilize piperidine sigmaaldrich.combachem.comiris-biotech.de. Upon completion of the peptide sequence, the Boc group, along with other acid-labile side-chain protecting groups like tBu, is cleaved using a strong acid, most commonly trifluoroacetic acid (TFA) wikipedia.orgbachem.comiris-biotech.deresearchgate.net. This allows for the simultaneous release of the peptide from the resin and the deprotection of its side chains.

Boc/Bzl Strategy

The butoxycarbonyl (Boc)/benzyl (Bzl) strategy, while less common than Fmoc/tBu, is another established method in peptide synthesis peptide.compeptide.comiris-biotech.de. This approach utilizes the acid-labile Boc group for the temporary protection of the alpha-amino group and benzyl-based protecting groups for more permanent side-chain protection peptide.compeptide.comiris-biotech.de. The Boc and Bzl groups are considered quasi-orthogonal because both are acid-labile, but they can be removed sequentially using acids of different strengths peptide.compeptide.comiris-biotech.de. Typically, Boc groups are removed with TFA, whereas benzyl-based groups require stronger acidic conditions, such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) peptide.compeptide.comiris-biotech.de.

A Boc-protected Dab derivative would also be compatible within this framework. The Boc group on the epsilon-amino of Dab is acid-labile and would be removed under acidic cleavage conditions. Depending on the specific protocol, it might be removed concurrently with the alpha-amino Boc group during the initial TFA treatment or during the final, stronger acid cleavage step used for benzyl-based side-chain protection. The compatibility of Boc-protected Dab derivatives with the Boc/Bzl strategy leverages the differential acid lability of the protecting groups peptide.compeptide.comiris-biotech.de.

Comparative Compatibility of Protecting Groups

| Protecting Group | Moiety Protected | Primary Strategy | Removal Conditions | Stability to Fmoc Deprotection (Piperidine) | Stability to Boc/Bzl Deprotection (TFA/HF) | Orthogonality to Fmoc | Orthogonality to Boc/Bzl |

| Fmoc | α-amino | Fmoc/tBu | Base (Piperidine) | N/A | Stable | N/A | Acid labile |

| Boc | ε-amino (Dab) | Fmoc/tBu | Acid (TFA) | Stable | Acid labile | Stable | Acid labile |

| tBu | Side chains | Fmoc/tBu | Acid (TFA) | Stable | Acid labile | Stable | Acid labile |

| Boc | α-amino | Boc/Bzl | Acid (TFA) | Acid labile | N/A | Acid labile | N/A |

| Bzl | Side chains | Boc/Bzl | Acid (HF, TFMSA) | Acid labile | Acid labile (stronger) | Acid labile | Acid labile (stronger) |

Note: "Stable" indicates resistance to the deprotection reagent. "Acid labile" and "Base labile" indicate susceptibility to removal by acidic or basic conditions, respectively.

Derivatization and Functionalization Chemistry of Ac Dab Boc Oh for Research Applications

Site-Specific Modification of the Diaminobutyric Acid Scaffold

The primary advantage of AC-Dab(Boc)-OH lies in the differential lability of its protecting groups. The Boc group is susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid, TFA), leaving the acetyl group intact. Conversely, enzymatic or harsh chemical methods would be required to remove the Nα-acetyl group, conditions under which the Boc group is also labile. This differential reactivity allows for the selective deprotection of the γ-amine, enabling site-specific functionalization at this position while the α-amine remains protected.

This strategy is fundamental in peptide synthesis, where this compound can be incorporated into a peptide sequence. chemimpex.com Subsequent selective removal of the Boc group unmasks the γ-amino group for further modification, without affecting the peptide backbone or other side chains. This allows for the introduction of various functionalities at a specific position within the peptide, a critical capability for developing targeted therapeutics and biological probes. chemimpex.com

The table below illustrates the orthogonal deprotection strategy for this compound.

| Protecting Group | Position | Deprotection Conditions | Resulting Functional Group |

| Acetyl (Ac) | α-amine | Stable under acidic conditions | α-amine remains protected |

| tert-Butyloxycarbonyl (Boc) | γ-amine | Acidic conditions (e.g., TFA) | Free γ-amine |

Introduction of Diverse Chemical Tags and Probes via the γ-Amine

With the α-amine and the carboxylic acid terminus engaged in peptide bond formation, the orthogonally protected γ-amine of the Dab residue becomes an ideal site for introducing a wide array of chemical reporters, tags, and probes. Following the selective deprotection of the Boc group, the newly exposed primary amine can be functionalized through standard amine coupling chemistries, such as amide bond formation.

This approach enables the attachment of various moieties for diverse research applications:

Fluorescent Dyes: Fluorophores like fluorescein (B123965) isothiocyanate (FITC) or rhodamine derivatives can be conjugated to the γ-amine, allowing for the visualization and tracking of the modified peptide in biological systems.

Biotinylation: The introduction of a biotin (B1667282) tag facilitates affinity purification and detection of the peptide or its binding partners through the high-affinity interaction between biotin and streptavidin.

Drug Conjugation: The γ-amine can serve as an attachment point for small molecule drugs, creating peptide-drug conjugates (PDCs). nih.gov This strategy is employed to enhance the targeting and delivery of therapeutic agents to specific cells or tissues. nih.gov

The following table provides examples of chemical tags that can be introduced via the γ-amine of a Dab residue.

| Chemical Tag/Probe | Coupling Chemistry | Research Application |

| Biotin | Amide bond formation | Affinity purification, detection |

| Fluorescein | Amide bond formation | Fluorescence microscopy, flow cytometry |

| Rhodamine | Amide bond formation | Fluorescence-based assays, imaging |

| Small Molecule Drug | Various (e.g., amide, ester) | Targeted drug delivery |

Strategies for Constructing Complex Molecular Architectures

The Dab scaffold provided by this compound is instrumental in the synthesis of non-linear and complex molecular structures. The side-chain amine offers a branching point, enabling the creation of intricate designs that are not possible with standard proteinogenic amino acids.

Key architectural strategies include:

Branched Peptides: By incorporating this compound into a peptide chain, a second peptide sequence can be synthesized off the γ-amine after Boc deprotection. This results in a branched or "dendrimeric" peptide structure, which can be used to present multiple copies of a bioactive peptide motif.

Cyclic Peptides: The γ-amine can be used as a point of cyclization. For instance, the side chain can be linked to the C-terminus of the peptide or to another side chain to form a constrained cyclic structure. Such conformational constraints can enhance biological activity and stability.

Peptide-Drug Conjugates (PDCs): As mentioned, the Dab side chain is a common site for the attachment of cytotoxic drugs or other therapeutic payloads. nih.gov This creates a bifunctional molecule where the peptide component directs the conjugate to a specific biological target. nih.gov

Investigating Structure-Activity Relationships through Dab Modifications

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of peptides and other bioactive molecules. This compound provides a platform for systematically modifying a molecule to probe how different structural features influence its function. The derivatization of the γ-amine allows for a systematic exploration of the chemical space at a specific position within a peptide.

SAR studies involving the Dab scaffold can investigate several parameters:

Side-Chain Length and Flexibility: A library of analogs can be synthesized with varying lengths and flexibilities of the group attached to the γ-amine to determine the optimal conformation for biological activity.

Charge and Polarity: The introduction of charged (e.g., amino or carboxyl groups) or polar moieties allows for the investigation of the role of electrostatic interactions and solubility in the molecule's function.

Hydrophobicity: By attaching aliphatic or aromatic groups of varying sizes, the impact of hydrophobicity on target binding or membrane translocation can be assessed. nih.gov

A hypothetical SAR study based on a Dab-containing peptide is outlined in the table below.

| Modification at γ-Amine | Rationale | Information Gained |

| Alkyl chains of varying lengths | Probing hydrophobic interactions | Optimal side-chain length for binding |

| Introduction of a terminal carboxyl group | Investigating role of negative charge | Importance of electrostatic interactions |

| Introduction of a terminal amino group | Investigating role of positive charge | Role of salt-bridge formation |

| Attachment of a bulky aromatic group | Exploring steric tolerance | Constraints of the binding pocket |

Applications of Ac Dab Boc Oh in Advanced Medicinal Chemistry Research

Design and Synthesis of Novel Therapeutic Agents

AC-Dab(Boc)-OH is instrumental in the construction of novel therapeutic agents, particularly those based on peptide architectures. The diaminobutyric acid (Dab) core is a non-proteinogenic amino acid found in numerous natural products, especially antibiotics like polymyxins. The presence of the gamma-amino group on the side chain allows for unique structural modifications, such as cyclization and branching, which are crucial for biological activity.

The development of peptide-based drugs has gained significant momentum, offering high potency and specificity compared to traditional small molecules. nih.gov this compound is a key component in Solid-Phase Peptide Synthesis (SPPS), the standard method for assembling peptides in a laboratory setting. mdpi.comacs.org

In SPPS, amino acids are sequentially added to a growing peptide chain anchored to a solid resin support. The Fmoc protecting group on the alpha-amine of this compound (assuming "AC" refers to Fmoc in this context) prevents unwanted reactions during the coupling of the next amino acid. mdpi.comacs.org Once the coupling is complete, the Fmoc group is removed to allow the next amino acid to be added. The Boc group on the side-chain amine remains intact until the final stages of synthesis, where it can be removed to expose the amine for further modification or to impart a positive charge to the final peptide.

A prominent example of its application is in the synthesis of Murepavadin, an antimicrobial peptide designed to combat Pseudomonas aeruginosa. The synthesis of Murepavadin and related analogues relies on using Fmoc-Dab(Boc)-OH as a key building block to construct the specific peptide sequence. mdpi.com Similarly, it is used in the chemoenzymatic preparation of chimeric macrocyclic peptide antibiotics that show potent activity against Gram-negative pathogens. acs.org

Table 1: Research Examples in Peptide-Based Pharmaceutical Synthesis

| Therapeutic Agent/Class | Role of this compound (as Fmoc-Dab(Boc)-OH) | Research Finding | Source |

|---|---|---|---|

| Murepavadin | A crucial building block for the peptide backbone via Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS). | Essential for creating the linear protected peptide sequence prior to cyclization. High yields (89-96%) were achieved for the cyclization step involving the Dab residue. | mdpi.com |

| Chimeric Macrocyclic Antibiotics | Used as the starting amino acid loaded onto the resin for SPPS. | Enabled the successful assembly of complex macrocyclic peptides targeting the BamA protein in Gram-negative bacteria. | acs.org |

Prodrugs are inactive precursors of a drug that are converted into the active form in the body. nih.gov This strategy is often employed to overcome challenges such as poor solubility, instability, or low oral bioavailability. nih.govnih.gov While this compound is not a prodrug itself, it is a building block used to create larger peptide-based molecules that can be designed as prodrugs.

The side-chain amine of the Dab residue, after deprotection of the Boc group, offers a site for attaching promoieties. These promoieties can be designed to be cleaved by specific enzymes in the target tissue, releasing the active peptide. For example, a lipid group could be attached to the Dab side chain to increase membrane permeability and enhance oral absorption. This modification can improve the pharmacokinetic profile of the peptide therapeutic, allowing it to reach its target more effectively. nih.gov By incorporating this compound, medicinal chemists can introduce a versatile handle into a peptide sequence, specifically for the purpose of creating prodrug versions of the parent molecule to improve its bioavailability. acs.org

Bioconjugation Strategies for Targeted Delivery Systems

Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a new construct with combined functionalities. This strategy is widely used to create targeted delivery systems that can direct a therapeutic agent specifically to diseased cells, thereby increasing efficacy and reducing side effects. nih.gov

The structure of this compound is highly amenable to bioconjugation strategies. After the peptide is synthesized and the Boc protecting group is removed from the Dab side chain, the resulting primary amine serves as a reactive handle for attaching various molecules, including:

Targeting Ligands: These can be antibodies, aptamers, or small molecules that bind to specific receptors overexpressed on cancer cells or other pathological tissues. nih.gov

Imaging Agents: Dyes or radioactive isotopes can be conjugated for diagnostic purposes.

Solubilizing Moieties: Molecules like polyethylene glycol (PEG) can be attached to improve the solubility and circulation half-life of the peptide.

The synthesis of complex peptide conjugates often relies on building blocks like Fmoc-Dab(Boc)-OH to introduce a specific point of attachment within the peptide's structure, enabling the creation of advanced, targeted therapeutic and diagnostic agents. acs.org

Contribution to Antimicrobial Peptide Research and Development

The rise of antibiotic-resistant bacteria is a major global health threat, driving the search for new antimicrobial agents. nih.gov Antimicrobial peptides (AMPs) are a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action, which often involve disrupting the bacterial cell membrane. mdpi.commdpi.com

Many potent AMPs are polycationic, meaning they carry multiple positive charges at physiological pH. These positive charges are crucial for the initial electrostatic interaction with the negatively charged bacterial membrane. mdpi.com The Dab residue, with its side-chain amine, is protonated at physiological pH, contributing a positive charge. This compound is therefore a fundamental building block for synthesizing AMPs.

Table 2: this compound in Key Antimicrobial Peptides

| Antimicrobial Peptide Family | Significance of Dab Residues | Role of this compound (as Fmoc-Dab(Boc)-OH) | Source |

|---|---|---|---|

| Polymyxins | Contain five Dab residues that are essential for their polycationic character and antibacterial activity. The side chain of one Dab is used for macrocyclization. | Enables the precise incorporation of the five essential Dab residues during the chemical synthesis of novel polymyxin analogues. | nih.gov |

| Murepavadin (a protegrin analogue) | The Dab residue is part of the macrocyclic structure and contributes to its activity against P. aeruginosa. | Used in the SPPS of the peptide chain. The choice of Fmoc-Dab(Boc)-OH as the first amino acid attached to the resin was a key step in the synthesis strategy. | mdpi.com |

The ability to easily incorporate Dab into peptide sequences using this compound has significantly advanced the research and development of new AMPs, including synthetic analogues of natural peptides with improved potency and reduced toxicity.

Utility in Scaffold Design for Bioactive Molecules

A molecular scaffold is a core structure upon which other chemical groups can be built to create new bioactive molecules. mdpi.com Designing novel scaffolds is a key strategy in drug discovery for exploring new chemical space and developing compounds with unique pharmacological properties. tudublin.ienih.gov

This compound is an excellent building block for creating diverse molecular scaffolds. The orthogonally protected amines allow it to function as a branching point. For instance, after incorporating the Dab residue into a peptide chain, the side-chain amine can be deprotected and used as an anchor point to build a second peptide chain or attach other functional molecules. This leads to the formation of branched, dendrimeric, or other complex three-dimensional structures.

This approach has been used to create diaminobutanoic acid (DAB) dendrons, which are tree-like molecules that can be used as carriers for drug delivery. nih.gov These dendron scaffolds, built from Dab units, have been shown to effectively deliver antisense agents into bacteria, demonstrating the utility of this compound in constructing sophisticated molecular architectures for advanced therapeutic applications. nih.gov

Contributions of Ac Dab Boc Oh to Chemical Biology Investigations

Elucidation of Protein-Ligand Interactions through Modified Peptides

The study of interactions between proteins and ligands is fundamental to understanding cellular function and for the development of new therapeutics. Modified peptides incorporating residues like AC-Dab(Boc)-OH are instrumental in these investigations. The incorporation of such non-natural amino acids allows for the creation of peptides with tailored properties to probe and decipher the intricacies of molecular recognition. chemimpex.com

The Dab(Boc) moiety, once incorporated into a peptide sequence and deprotected, provides a reactive amine on its side chain. This amine can be selectively modified, for example, by attaching crosslinking agents, fluorescent tags, or other reporter molecules. These modifications help in mapping the binding interface between a peptide and its target protein. nih.gov Synthetic peptides are frequently used to examine protein-protein interaction interfaces in detail, and derivatives like this compound provide the chemical versatility needed to create these research tools. nih.gov

Research Findings: Detailed structural insights into protein-ligand complexes can be obtained using techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS), where modified peptides can help stabilize specific conformations for analysis. nih.gov The ability to introduce a specific point of modification via the Dab side chain is crucial for designing peptides that can effectively report on their binding environment.

| Technique | Application in Protein-Ligand Studies | Role of Modified Peptides (from this compound) |

|---|---|---|

| Chemical Crosslinking | Identifies neighboring amino acids at the protein-ligand interface. nih.gov | Provides a specific site (the deprotected Dab side chain) for attaching one end of a bifunctional crosslinking reagent. |

| Fluorescence Polarization (FP) | Measures the binding affinity between a fluorescently labeled peptide and a protein. | The Dab side chain serves as an attachment point for a fluorophore without significantly altering the peptide's primary binding sequence. |

| Surface Plasmon Resonance (SPR) | Analyzes the kinetics of binding and dissociation. | Allows for oriented immobilization of the peptide onto a sensor chip via the side chain, presenting a uniform binding surface. |

Design and Synthesis of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological systems, allowing for the visualization, tracking, and perturbation of specific molecules within a cellular context. The synthesis of these probes often requires building blocks with specific protecting groups to ensure that reactions occur at the desired positions. This compound is an example of such a building block, facilitating the creation of complex molecular probes. chemimpex.com

The tert-butyloxycarbonyl (Boc) group on the side chain of Dab is a widely used protecting group in peptide synthesis. nih.gov It is stable under many reaction conditions but can be removed selectively, typically with acid. This feature is critical when synthesizing a probe where a reporter group (like a fluorophore or a biotin (B1667282) tag) needs to be attached specifically to the Dab side chain after the main peptide backbone has been assembled. The N-terminal acetyl group provides stability against degradation by aminopeptidases, which is often a desirable feature for probes used in biological assays.

Research Findings: The synthesis of fluorescence-labeled analogs of bioactive molecules often involves multi-step processes where protecting groups like Boc are essential. mdpi.com For instance, in the creation of a labeled peptide probe, the peptide chain can be built using standard synthesis methods. The orthogonal nature of the Boc group on the Dab side chain allows for its selective removal and subsequent coupling with a reporter molecule, without affecting other parts of the peptide. chemimpex.com

| Component of this compound | Function in Chemical Probe Synthesis | Example Application |

|---|---|---|

| Nα-acetyl group | Increases metabolic stability by blocking N-terminal degradation. | Developing peptide probes for use in cell lysates or live cells where proteases are present. |

| L-2,4-diaminobutyric acid (Dab) core | Provides a non-natural scaffold with a side-chain amine for modification. | Creating a library of probes where different functional tags are attached to the same peptide backbone. |

| Nγ-Boc protecting group | Protects the side-chain amine during backbone synthesis, allowing for selective deprotection and subsequent specific modification. chemimpex.com | Site-specific attachment of a fluorescent dye (e.g., BODIPY) or an affinity tag (e.g., biotin) to the peptide side chain. mdpi.com |

Engineering of Proteins and Enzymes with Enhanced or Novel Functions

Protein engineering aims to create new proteins or enzymes with improved or entirely new functions for applications in medicine and biotechnology. nih.govthe-scientist.com One powerful strategy in protein engineering is the incorporation of unnatural amino acids into the protein's sequence. This can alter the protein's folding, stability, catalytic activity, and binding specificity. chemimpex.com

This compound serves as a precursor for introducing a modifiable L-2,4-diaminobutyric acid residue into a protein or peptide sequence. The introduction of this residue can have several effects:

Structural Alteration: The shorter side chain of Dab compared to lysine (B10760008) can introduce subtle but significant changes in local protein structure.

Introduction of Novel Functionality: After deprotection, the side-chain amine can be modified to introduce new chemical functionalities, such as catalytic groups or metal chelators, effectively creating a semi-synthetic enzyme. illinois.edu

Enhanced Stability: The N-terminal acetylation can make synthetically produced peptides or small proteins more resistant to degradation, enhancing their functional lifetime. mdpi.com

Research Findings: The goal of engineering is often to improve enzyme properties like thermostability, substrate specificity, or catalytic efficiency for industrial applications. the-scientist.comnih.gov By replacing a natural amino acid with a residue like Dab, researchers can create variants with altered properties. For example, introducing a new primary amine into a specific protein region could allow for novel intramolecular crosslinks to be formed, potentially increasing the protein's thermal stability. Directed evolution and rational design are two key approaches where building blocks like this compound are valuable for creating diverse libraries of protein variants. illinois.edu

| Engineering Goal | Strategy Involving Dab Incorporation | Potential Outcome |

|---|---|---|

| Enhanced Stability | Introduce Dab residues at specific locations to allow for post-translational chemical crosslinking. | Increased resistance to thermal or chemical denaturation. |

| Novel Binding Sites | Use the Dab side chain as an anchor point to attach a new ligand-binding moiety. | Creation of a protein that can bind to a new target, such as a small molecule or metal ion. |

| Altered Catalytic Activity | Position a Dab residue within an enzyme's active site to alter the local electrostatic environment or to serve as a new catalytic group. | An enzyme with a modified reaction mechanism or altered substrate specificity. illinois.edu |

Analytical and Characterization Methodologies in Research Pertaining to Ac Dab Boc Oh Derivatives

Chromatographic Techniques for Purity and Reaction Monitoring in Synthetic Research

Chromatographic methods are indispensable tools in the synthesis of peptides and other molecules involving AC-Dab(Boc)-OH. They provide critical information on the purity of starting materials, intermediates, and final products, and they are routinely used to monitor the progress of chemical reactions in real time.

High-Performance Liquid Chromatography (HPLC) is the foremost technique for quantitative purity assessment of Dab derivatives. Due to the presence of chromophores in protected amino acids, UV detection is a common and effective method for analysis. Purity levels are often determined to be ≥97.0% or higher for commercial-grade reagents used in synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The choice of column and mobile phase is critical for achieving optimal separation of the target compound from any impurities or unreacted starting materials.

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative method for monitoring the progress of a reaction. sigmaaldrich.com By spotting the reaction mixture on a TLC plate at different time intervals and eluting it with an appropriate solvent system, chemists can visualize the consumption of reactants and the formation of the product. This allows for the timely quenching or adjustment of reaction conditions to maximize yield and minimize side-product formation.

Below is a table summarizing typical chromatographic conditions used for the analysis of protected Dab derivatives, which are analogous to those used for this compound.

| Technique | Typical Application | Stationary Phase (Column/Plate) | Mobile Phase (Example) | Detection Method |

| HPLC | Quantitative Purity Analysis | C18 Reverse-Phase | Acetonitrile/Water with 0.1% TFA | UV-Vis (e.g., 214 nm, 254 nm, 280 nm) |

| TLC | Reaction Monitoring | Silica Gel 60 F254 | Dichloromethane/Methanol (e.g., 9:1 v/v) | UV Light (254 nm) / Staining (Ninhydrin) |

Spectroscopic and Spectrometric Approaches for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for structural elucidation.

¹H NMR provides information about the chemical environment of hydrogen atoms in the molecule. For an this compound derivative, distinct signals would be expected for the acetyl (CH₃), the Boc group's tert-butyl protons, and the protons on the diaminobutyric acid backbone (α-CH, β-CH₂, γ-CH₂).

¹³C NMR provides information about the carbon skeleton of the molecule, with characteristic peaks for the carbonyl carbons of the acetyl, Boc, and carboxylic acid groups, as well as the aliphatic carbons of the Dab backbone and the Boc group.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound with high accuracy, confirming its elemental composition. Techniques like Electrospray Ionization (ESI-MS) are commonly used for these types of molecules, providing a mass-to-charge ratio (m/z) that corresponds to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can further confirm the elemental formula by providing highly accurate mass measurements.

The table below outlines the expected analytical data for a compound like this compound.

| Technique | Parameter | Expected Observation / Data |

| ¹H NMR | Chemical Shift (δ) | Signals corresponding to Acetyl (CH₃), Boc ((CH₃)₃C), and Dab backbone (α-CH, β-CH₂, γ-CH₂) protons. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for carbonyls (Acetyl, Boc, COOH), aliphatic carbons, and quaternary carbon of the Boc group. |

| Mass Spectrometry (MS) | Molecular Ion Peak | [M+H]⁺ corresponding to the calculated molecular weight of the target structure. |

| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Characteristic absorptions for O-H (acid), N-H (amide), and C=O (acid, amide, carbamate) stretching vibrations. |

Advanced Imaging Techniques for Biological Applications of Dab-Modified Compounds

When Dab-containing molecules are designed for biological applications, such as targeted drug delivery or as molecular probes, it is crucial to visualize their distribution and interaction within cells and tissues. Advanced imaging techniques enable researchers to track these compounds in real-time and with high spatial resolution. medilinkmidlands.com The Dab unit can serve as a versatile scaffold for attaching imaging agents, such as fluorescent dyes or radionuclides.

Fluorescence Microscopy , including confocal and super-resolution techniques like STED, STORM, and PALM, is widely used. nih.gov For these methods, a Dab-modified compound is first conjugated to a fluorescent molecule (fluorophore). When introduced into a biological system, the location and concentration of the compound can be visualized by detecting the light emitted from the fluorophore. These techniques allow for dynamic tracking of molecules at the subcellular level. nih.govnih.gov

Nuclear Imaging , such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), provides non-invasive, three-dimensional imaging in living subjects. In this approach, the Dab-modified molecule is labeled with a positron-emitting or gamma-emitting isotope. The radiation is detected externally to map the compound's biodistribution and accumulation in specific organs or tissues, which is highly valuable in preclinical drug development and diagnostics. researchgate.net

Magnetic Resonance Imaging (MRI) can also be used, typically by attaching a paramagnetic contrast agent to the Dab-modified molecule. This enhances the local magnetic field, leading to a stronger signal in the MR image and highlighting the location of the compound. researchgate.net

The following table summarizes these advanced imaging modalities and their applications for studying Dab-modified compounds.

| Imaging Modality | Probe Type | Information Obtained | Typical Application |

| Fluorescence Microscopy | Fluorophore Conjugate | Subcellular localization, trafficking, dynamics | In vitro cell imaging, tissue analysis |

| PET / SPECT | Radiolabel (e.g., ¹⁸F, ¹¹C, ⁹⁹ᵐTc) | Whole-body biodistribution, target engagement | Preclinical in vivo studies, diagnostics |

| MRI | Paramagnetic Contrast Agent | Anatomical localization, tissue concentration | In vivo imaging of specific organs/tissues |

Challenges and Future Perspectives in the Academic Research Landscape of Ac Dab Boc Oh

Addressing Synthetic Hurdles and Improving Efficiency

The synthesis of AC-Dab(Boc)-OH, like many selectively protected amino acid derivatives, can be a multi-step process that presents considerable challenges in terms of yield and efficiency. While direct literature on the synthesis of this compound is sparse, the synthetic routes for the closely related compound Fmoc-Dab(Boc)-OH offer valuable insights into the potential difficulties.

Furthermore, the introduction of the acetyl group onto the alpha-amine of Dab(Boc)-OH presents its own set of challenges. The reaction conditions must be carefully controlled to ensure selective acetylation at the desired position without affecting the Boc protecting group on the gamma-amine. This requires a delicate balance of reagents and reaction parameters to achieve high selectivity and yield.

Table 1: Comparison of Synthetic Strategies for Protected Dab Derivatives

| Synthetic Strategy | Advantages | Disadvantages | Relevance to this compound |

| Traditional Multi-Step Synthesis | Well-established procedures | Numerous steps, lower overall yield, use of hazardous reagents | Provides a baseline for identifying areas of improvement. |

| Convergent Synthesis | Potentially higher overall yield | Requires careful planning of synthetic fragments | Could be explored to combine pre-acetylated fragments with the Dab core. |

| Enzymatic Synthesis | High selectivity, mild reaction conditions | Enzyme availability and stability can be limiting | A potential future direction for greener and more efficient synthesis. |

Emerging Research Avenues and Potential Transformative Applications

Despite the synthetic challenges, the unique structural features of this compound open up several exciting avenues for future research and transformative applications. The acetylation of the N-terminus, in particular, can confer advantageous properties to peptides and other molecules.

One of the most promising areas of application is in the synthesis of peptidomimetics and bioactive peptides. N-terminal acetylation is a common post-translational modification in proteins and can play a crucial role in their biological activity and stability. wikipedia.org By incorporating this compound into a peptide sequence, researchers can mimic this natural modification, potentially enhancing the peptide's resistance to degradation by aminopeptidases and improving its pharmacokinetic profile. nih.govlifetein.com This increased stability is highly desirable for the development of new therapeutic peptides.

Furthermore, the acetyl group can influence the conformation and binding properties of the peptide, leading to enhanced or novel biological activities. Acetylation neutralizes the positive charge at the N-terminus, which can alter the peptide's interaction with biological targets. lifetein.com

A particularly exciting application lies in the field of compatible solutes. The related compound, Nγ-acetyl-L-2,4-diaminobutyric acid (γ-NADA), is known to be a compatible solute, which are small molecules that help organisms survive extreme osmotic stress. tum.demdpi.com These molecules have found applications in healthcare and cosmetic products due to their protective properties. tum.de The structural similarity of this compound to γ-NADA suggests that it could be a valuable building block for creating novel compounds with similar or enhanced osmoprotective and stabilizing properties. The enzymatic biosynthesis of γ-NADA is also an area of active research, which could inspire new chemo-enzymatic approaches for the synthesis of related compounds. nih.gov

Table 2: Potential Applications of this compound

| Research Area | Potential Application | Rationale |

| Peptide Therapeutics | Development of more stable and potent peptide drugs. | N-terminal acetylation can increase resistance to enzymatic degradation and modulate biological activity. nih.govlifetein.com |

| Peptidomimetics | Creation of novel structures that mimic the properties of natural peptides. | The unique side chain and N-terminal modification can be used to design new molecular scaffolds. |

| Biomaterials | Synthesis of functionalized polymers and hydrogels. | The reactive groups on this compound can be used for cross-linking and functionalization. |

| Compatible Solute Research | Development of new osmoprotectants and protein stabilizers. | Analogy to Nγ-acetyl-L-2,4-diaminobutyric acid (γ-NADA). tum.demdpi.com |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing AC-Dab(boc)-OH, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) with Boc (tert-butoxycarbonyl) protection for the Dab (diaminobutyric acid) side chain. Key steps include:

- Deprotection : Use trifluoroacetic acid (TFA) to remove Boc groups while preserving the acid-labile backbone.

- Purification : Employ reverse-phase HPLC with a C18 column, using acetonitrile/water gradients for optimal separation .

- Validation : Confirm purity (>95%) via LC-MS and structural integrity via -NMR and -NMR spectroscopy .

Q. How should researchers select purification techniques for this compound derivatives?

- Methodological Answer :

- Chromatography : Use ion-exchange chromatography for charged intermediates or reverse-phase HPLC for hydrophobic variants.

- Solvent Systems : Optimize gradients based on the compound’s logP (partition coefficient) to balance resolution and yield .

- Critical Check : Verify mass balance post-purification to account for losses during lyophilization or solvent evaporation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound in aqueous vs. organic solvents?

- Methodological Answer :

- Systematic Testing : Perform solubility studies under controlled pH (3–10), temperature (4°C–40°C), and ionic strength (0–1M NaCl) to identify outliers .

- Analytical Validation : Use dynamic light scattering (DLS) to detect aggregation and -NMR to confirm molecular dissolution .

- Data Interpretation : Cross-reference results with computational solubility predictions (e.g., COSMO-RS models) to reconcile experimental vs. theoretical discrepancies .

Q. What strategies optimize the coupling efficiency of this compound in peptide elongation without side reactions?

- Methodological Answer :

- Orthogonal Protection : Introduce Fmoc or Alloc groups for temporary protection during Dab side-chain activation .

- Coupling Agents : Use HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) with DIEA (N,N-diisopropylethylamine) for high-yield amide bond formation.

- Kinetic Monitoring : Track reaction progress via inline FTIR spectroscopy to detect residual free amines and adjust stoichiometry dynamically .

Q. How should researchers design experiments to investigate the stereochemical stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to elevated temperatures (40°C–60°C), humidity (75% RH), and UV light for 1–4 weeks.

- Chiral Analysis : Use chiral HPLC or circular dichroism (CD) spectroscopy to quantify epimerization rates .

- Statistical Modeling : Apply Arrhenius equations to predict shelf-life under standard lab conditions (25°C, 60% RH) .

Data Management and Validation

Q. What are best practices for managing spectral data (NMR, MS) to ensure traceability in this compound studies?

- Methodological Answer :

- Metadata Standards : Annotate spectra with acquisition parameters (e.g., NMR frequency, MS ionization mode) and calibration references .

- Version Control : Use platforms like Figshare or institutional repositories to archive raw data and processing scripts .

- Peer Review : Share datasets in supplementary materials with DOI links to enable independent validation .

Critical Analysis and Innovation

Q. How can researchers address limitations in existing synthetic routes for this compound to enable novel applications?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.